![molecular formula C25H24ClN5O2S B2400585 2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894255-96-0](/img/structure/B2400585.png)
2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide” has a molecular formula of C25H24ClN5O2S . It is also known by other names such as “2-(3-chloro-2-methylanilino)-N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide” and has a PubChem CID of 16022563 .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C25H24ClN5O2S/c1-15-19(26)8-5-9-20(15)28-24-30-31-23(33)18-11-10-17(14-21(18)29-25(31)34-24)22(32)27-13-12-16-6-3-2-4-7-16/h5-6,8-11,14H,2-4,7,12-13H2,1H3,(H,27,32)(H,28,30)" . This string represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 494.0 g/mol . It has a computed XLogP3-AA value of 5.3 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the compound is 493.1339239 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound can be synthesized through reactions involving carboxylic acids and POCl3, as demonstrated in the synthesis of related 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones. This process involves the conversion of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones (Britsun, Esipenko, & Lozinskii, 2006).
- Chemical Reactions : The compound's thiadiazoloquinazoline structure allows for various chemical transformations, including cyclocondensation and alkylation, as seen in similar thiadiazole and quinazoline derivatives (Shlenev, Tarasov, Filimonov, Agat’ev, Danilova, & Suponitskii, 2017).
Biological and Pharmacological Activities
- Antimicrobial Activity : Compounds with thiadiazoloquinazoline frameworks have shown promising antimicrobial properties. For instance, novel hydrazinyl quinazoline amine derivatives displayed significant antimicrobial activities (Samel & Pai, 2011).
- Potential in Anticancer Research : Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential of such compounds in cancer research (Abu‐Hashem & Al-Hussain, 2022).
properties
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2S/c1-15-19(26)8-5-9-20(15)28-24-30-31-23(33)18-11-10-17(14-21(18)29-25(31)34-24)22(32)27-13-12-16-6-3-2-4-7-16/h5-6,8-11,14H,2-4,7,12-13H2,1H3,(H,27,32)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMQSDJMBDSHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCCC5=CCCCC5)N=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)
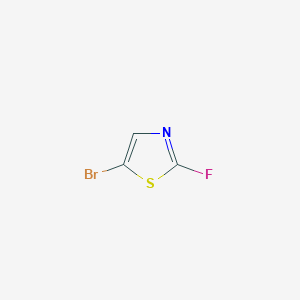

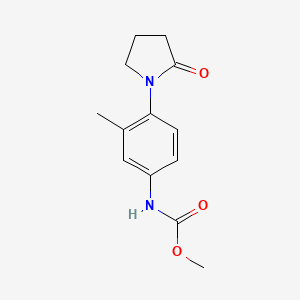

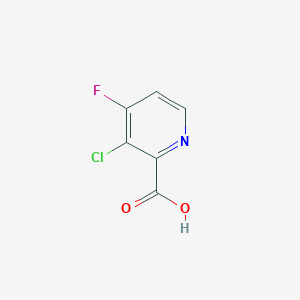
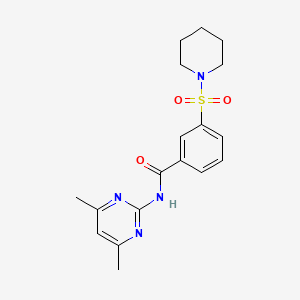
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)
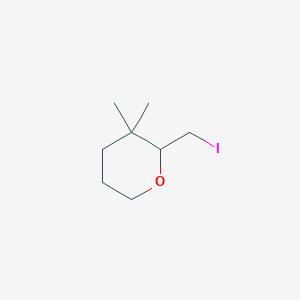

![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2400523.png)